LogP-Driven Lipophilicity Differentiation: ~0.7–1.2 Log-Unit Increase Over the Unsubstituted Benzyl Analog and Meta-CF₃ Positional Isomer
The target compound exhibits a computed LogP of 2.49, compared with 1.47 for the unsubstituted benzyl analog 1-benzyl-3-hydroxyurea (CAS 24966-37-8) and 1.30 for the meta-CF₃ positional isomer N-[3-(trifluoromethyl)benzyl]urea (CAS 296277-59-3) . This represents a ΔLogP of +1.02 over the unsubstituted analog and +1.19 over the meta-CF₃ isomer. Crucially, the topological polar surface area (tPSA) remains identical at 64.85 Ų between the target and the unsubstituted benzyl analog, meaning the lipophilicity gain is achieved without sacrificing hydrogen-bonding capacity . By contrast, the direct phenyl analog 1-hydroxy-3-[4-(trifluoromethyl)phenyl]urea (PubChem CID 11651456) has a lower tPSA of 61.4 Ų and XLogP3 of 1.3, demonstrating that the benzylic –CH₂– spacer contributes both to PSA and LogP [1].
| Evidence Dimension | Computed lipophilicity (LogP / XLogP3) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | LogP = 2.49; tPSA = 64.85 Ų; MW = 234.18 g/mol (CAS 919996-51-3) |
| Comparator Or Baseline | Comparator A: 1-Benzyl-3-hydroxyurea (CAS 24966-37-8) — LogP = 1.47, tPSA = 64.85 Ų, MW = 166.18 g/mol. Comparator B: N-[3-(Trifluoromethyl)benzyl]urea (CAS 296277-59-3) — LogP = 1.30, MW = 218.18 g/mol. Comparator C: 1-Hydroxy-3-[4-(trifluoromethyl)phenyl]urea (PubChem CID 11651456) — XLogP3 = 1.3, tPSA = 61.4 Ų, MW = 220.15 g/mol. |
| Quantified Difference | ΔLogP = +1.02 vs. Comparator A; ΔLogP = +1.19 vs. Comparator B; ΔLogP ≈ +1.2 vs. Comparator C. ΔtPSA = 0 vs. A; ΔtPSA = +3.45 Ų vs. C. |
| Conditions | Computed physicochemical properties from ChemSRC database and PubChem; LogP values calculated by consensus algorithm; tPSA from Ertl method. |
Why This Matters
For procurement decisions in drug discovery, the ~1-log-unit higher lipophilicity of the target compound, at identical PSA, predicts superior passive membrane permeability relative to the unsubstituted analog — a key determinant of oral bioavailability and cellular uptake — without the entropic penalty of additional hydrogen bond donors or acceptors.
- [1] PubChem. 1-Hydroxy-3-[4-(trifluoromethyl)phenyl]urea (CID 11651456). MW: 220.15; XLogP3: 1.3; tPSA: 61.4 Ų. Accessed May 2026. View Source
